
1-(3-Chlorophenyl)-3-(2-methylphenyl)urea
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Overview
Description
1-(3-Chlorophenyl)-3-(2-methylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is bonded to two aromatic rings: one with a chlorine substituent at the meta position and the other with a methyl group at the ortho position
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-3-(2-methylphenyl)urea typically involves the reaction of 3-chloroaniline with 2-methylaniline in the presence of a carbonyl source, such as phosgene or triphosgene. The reaction conditions often include the use of a solvent like dichloromethane or toluene and a base such as triethylamine to facilitate the formation of the urea linkage. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-3-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reduction reactions can convert the nitro derivatives back to the amine form using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where the chlorine or methyl groups can be replaced by other substituents using reagents like halogens or alkylating agents.
Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed to yield the corresponding amines and carbon dioxide.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(2-methylphenyl)urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with urea derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of polymers and other materials where urea derivatives are required.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(2-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea functional group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The aromatic rings may also participate in π-π interactions with aromatic residues in the target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-3-(2-methylphenyl)urea can be compared with other urea derivatives, such as:
1-(3-Chlorophenyl)-3-phenylurea: Lacks the methyl group, which may affect its binding affinity and specificity.
1-(2-Methylphenyl)-3-phenylurea: Lacks the chlorine substituent, which may influence its reactivity and interactions with molecular targets.
1-(3-Bromophenyl)-3-(2-methylphenyl)urea: The bromine substituent may confer different electronic and steric properties compared to chlorine, affecting its chemical behavior and applications.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-10-5-2-3-8-13(10)17-14(18)16-12-7-4-6-11(15)9-12/h2-9H,1H3,(H2,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGNXQJMJWHJHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342407 |
Source
|
Record name | 1-(3-chlorophenyl)-3-(2-methylphenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13143-21-0 |
Source
|
Record name | 1-(3-chlorophenyl)-3-(2-methylphenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-CHLOROPHENYL)-3-(O-TOLYL)UREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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